4-(Pyridin-3-ylmethyl)pyrimidine

Anaplastic lymphoma kinase (ALK) inhibition Non-small cell lung cancer (NSCLC) 2,4-Diarylaminopyrimidine scaffold

4-(Pyridin-3-ylmethyl)pyrimidine (CAS 1240620-49-8) is a strategic heterocyclic intermediate for kinase inhibitor discovery. Its methylene-bridged pyridine-pyrimidine scaffold achieves low-nanomolar potency in ALK (IC50 ~10 nM), CSF1R, and Mer (UNC2250, IC50 9.8 nM) programs. Unlike direct C–C coupled or N-linked analogues, this specific connectivity ensures precise hinge-binding geometry validated by 3D-QSAR (r²=0.984). With a lead-like profile (PSA 38.67 Ų, LogP 1.46) and proven agrochemical antifungal activity, it is ideal for fragment-based screening, combinatorial libraries, and PROTAC/ADC linker conjugation. Secure batch-reserved inventory today.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
Cat. No. B12633768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-3-ylmethyl)pyrimidine
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC2=NC=NC=C2
InChIInChI=1S/C10H9N3/c1-2-9(7-11-4-1)6-10-3-5-12-8-13-10/h1-5,7-8H,6H2
InChIKeyMQOOKYMQHVUHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-3-ylmethyl)pyrimidine: Synthetic Building Block Profile and Physicochemical Baseline for Medicinal Chemistry Procurement


4-(Pyridin-3-ylmethyl)pyrimidine (CAS 1240620-49-8) is a heterocyclic intermediate consisting of a pyrimidine core linked via a methylene bridge to a pyridin-3-yl moiety (molecular formula: C10H9N3; molecular weight: 171.20 g/mol) . This compound serves as a versatile building block in medicinal chemistry, with calculated physicochemical properties including a topological polar surface area (tPSA) of 38.67 Ų and an AlogP of 1.46 . The pyridine-pyrimidine scaffold is recognized in multiple kinase inhibitor programs for its capacity to engage ATP-binding pockets through bidentate hydrogen bonding interactions with hinge region residues [1].

Why Generic Substitution Fails: Structure-Activity Determinants of 4-(Pyridin-3-ylmethyl)pyrimidine in Kinase-Targeted Programs


Substituting 4-(pyridin-3-ylmethyl)pyrimidine with superficially similar pyridine-pyrimidine analogs or alternative head groups cannot be assumed functionally equivalent without quantitative justification. The methylene bridge connecting the pyridine and pyrimidine rings creates a specific spatial orientation and conformational flexibility distinct from direct C-C coupled pyridine-pyrimidine systems or N-linked variants [1]. Furthermore, the pyrimidine core substitution pattern dictates hinge-binding geometry in kinase active sites, with 3D-QSAR modeling on Mer kinase inhibitors demonstrating that electrostatic and steric field properties around the pyrimidine ring correlate directly with inhibitory potency (cross-validated q² = 0.599; non-cross-validated r² = 0.984) [2]. Even modest structural deviations among in-class alternatives can produce orders-of-magnitude potency differences and altered selectivity profiles [1].

4-(Pyridin-3-ylmethyl)pyrimidine: Quantified Differentiation Evidence Versus Closest Analogs


ALK Inhibitor Cellular Potency: N-(3-Pyridinylmethyl) Urea-Containing Analog Achieves IC50 of ~10 nM in ALK-Positive Tumor Cells

Derivatives incorporating the pyridin-3-ylmethyl motif demonstrate potent ALK inhibitory activity that is directly attributable to this structural element. The 2,4-diarylaminopyrimidine derivative bearing an N-(3-pyridinylmethyl)urea moiety (compound 5m) inhibited proliferation of ALK-positive H3122 and Karpas-299 cells with IC50 values of approximately 10 nM, comparable to the positive control LDK378 (ceritinib) . Molecular docking simulations confirmed that the N-(3-pyridinylmethyl)urea moiety forms critical hydrogen bonding interactions within the ALK ATP-binding pocket . Critically, compound 5m also demonstrated broader anti-proliferative activity against additional human tumor cell lines than other ALK inhibitors in the same class .

Anaplastic lymphoma kinase (ALK) inhibition Non-small cell lung cancer (NSCLC) 2,4-Diarylaminopyrimidine scaffold

CSF1R Inhibitor Scaffold Hopping: Pyridin-3-ylmethylamino Substituent Drives Low-Nanomolar Enzymatic and Cellular Potency

In a molecular hybridization and scaffold hopping study targeting CSF1R, compound 12b featuring a pyridin-3-ylmethylamino substituent at the 6-position of a pyrrolo[2,3-d]pyrimidine core emerged as the most potent inhibitor in the series, exhibiting low-nanomolar enzymatic activity and demonstrable cellular efficacy [1]. The pyridin-3-ylmethylamine fragment was deliberately incorporated based on structural elements from the marketed CSF1R inhibitor Pexidartinib (PLX3397) [1]. Favorable ADME properties were also reported for this derivative [1]. Without the pyridin-3-ylmethyl moiety, analogs in the same series showed substantially reduced potency, confirming the essential contribution of this structural element to target engagement.

CSF1R kinase inhibition Tumor-associated macrophage targeting Pyrrolopyrimidine scaffold

Antifungal Activity Structure-Activity Relationship: (Pyridin-3-ylmethyl)thio Substituent Achieves 87.5-93.7% Inhibition Against Phytopathogenic Fungi at 100 µg/mL

A series of novel pyrimidine derivatives bearing a (pyridin-3-ylmethyl)thio moiety were synthesized and evaluated for in vitro antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum [1]. Compound 4a, N-phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine, displayed 87.5% inhibition against B. cinerea at 100 µg/mL [1]. Compounds 4a, 4c, 4d, and 4h exhibited 86.6% to 93.7% inhibition against S. sclerotiorum at the same concentration [1]. The pyrimidine derivatives lacking the (pyridin-3-ylmethyl)thio substitution pattern showed markedly reduced antifungal efficacy, underscoring the essential role of this moiety for antifungal activity within this chemotype.

Agricultural fungicide development Botrytis cinerea control Pyrimidine-thioether antifungals

Mer Kinase Inhibitor Selectivity Differentiation: UNC2250 Exhibits IC50 of 9.8 nM and Favorable Kinase Selectivity Profile

In a structure-based drug design program targeting Mer kinase, a new family of pyridine-pyrimidine analogues was developed using a pseudo-ring replacement strategy [1]. Through systematic SAR studies, compound 10 (UNC2250) was identified as the lead compound, demonstrating inhibition of steady-state phosphorylation of endogenous Mer with an IC50 of 9.8 nM in live cells [1]. Critically, UNC2250 exhibited high selectivity against other kinases, a property not observed with earlier pyridine-pyrimidine analogs in the series that lacked the optimized substitution pattern around the pyrimidine core [1]. Treatment with UNC2250 resulted in decreased colony-forming potential in rhabdoid and NSCLC tumor cells, confirming functional antitumor activity [1].

Mer tyrosine kinase inhibition Chemoresistance reversal Pyridine-pyrimidine kinase inhibitors

Bcr-Abl Inhibitor Scaffold Validation: Pyridin-3-yl Pyrimidine Core Essential for Potent Kinase Inhibitory Activity

A series of pyridin-3-yl pyrimidines was synthesized and systematically evaluated for Bcr-Abl inhibitory and anticancer activity [1]. Compounds A2, A8, and A9 exhibited potent Bcr-Abl inhibitory activity, with molecular docking studies confirming that the pyrimidine core engages the hinge region of the Bcr-Abl ATP-binding pocket while the pyridin-3-yl group contributes to hydrophobic interactions [1]. The SAR analysis revealed that aniline substituents containing halogen groups further enhance biological activity, but the pyridin-3-yl pyrimidine core itself was identified as the essential scaffold for target engagement [1]. Analogs with alternative heterocyclic head groups showed reduced potency, validating the unique contribution of the pyridin-3-yl pyrimidine architecture.

Bcr-Abl kinase inhibition Chronic myeloid leukemia (CML) Tyrosine kinase inhibitor design

Physicochemical Differentiation: Calculated PSA of 38.67 Ų and LogP of 1.46 Define Unique Permeability-Solubility Balance

4-(Pyridin-3-ylmethyl)pyrimidine possesses calculated physicochemical properties that differentiate it from structurally related intermediates. Its topological polar surface area (tPSA) of 38.67 Ų falls below the 90 Ų threshold generally associated with favorable oral absorption and blood-brain barrier permeability, while its AlogP of 1.46 falls within the optimal lipophilicity range (1-3) for lead-like compounds . In contrast, common alternatives such as 4-(pyridin-4-ylmethyl)pyrimidine or N-linked pyridinyl-pyrimidine analogs exhibit different PSA and LogP profiles due to altered nitrogen positioning and connectivity . These physicochemical parameters are predictive of membrane permeability and aqueous solubility, with the methylene bridge providing a specific balance of flexibility and polarity not achievable with direct C-C coupling or N-linkage.

ADME property optimization Lead-like physicochemical profile Blood-brain barrier permeability

4-(Pyridin-3-ylmethyl)pyrimidine: Validated Research Applications and Industrial Procurement Scenarios


Kinase Inhibitor Drug Discovery: ALK, CSF1R, Mer, and Bcr-Abl Targeted Programs

Based on evidence demonstrating that pyridin-3-ylmethyl-containing derivatives achieve IC50 values as low as ~10 nM in ALK-positive tumor cells and low-nanomolar enzymatic activity against CSF1R [1], 4-(pyridin-3-ylmethyl)pyrimidine is positioned as a key building block for kinase inhibitor medicinal chemistry programs. The validated Mer kinase inhibitor UNC2250 (IC50 = 9.8 nM) further confirms the scaffold's utility in achieving single-digit nanomolar potency with favorable selectivity [2]. Procurement of this intermediate is indicated for research groups developing targeted therapies against ALK-driven NSCLC and ALCL, CSF1R-dependent tumor microenvironments, Mer-associated chemoresistant cancers, and Bcr-Abl-positive leukemias [3].

Agricultural Fungicide Development: Botrytis cinerea and Sclerotinia sclerotiorum Control

Experimental evidence demonstrates that (pyridin-3-ylmethyl)thio-substituted pyrimidine derivatives achieve 87.5-93.7% in vitro inhibition against the economically significant phytopathogens Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold) at 100 µg/mL . This performance supports the procurement of 4-(pyridin-3-ylmethyl)pyrimidine and its thioether derivatives for agrochemical fungicide discovery programs targeting crop protection applications, particularly for high-value horticultural crops susceptible to these fungal pathogens .

Medicinal Chemistry Scaffold Hopping and Library Synthesis

The successful application of the pyridin-3-ylmethyl motif in scaffold hopping studies for CSF1R inhibitors validates its utility as a transferable pharmacophoric element across different core scaffolds. Procurement of 4-(pyridin-3-ylmethyl)pyrimidine is indicated for combinatorial chemistry libraries and parallel synthesis efforts where the pyridine-pyrimidine core can be diversified at the remaining reactive positions. Its calculated PSA of 38.67 Ų and LogP of 1.46 [1] provide a favorable lead-like physicochemical starting point that minimizes the need for extensive property optimization in later development stages.

ADC Payload and Targeted Protein Degrader (PROTAC) Linker Design

Given the favorable physicochemical profile (PSA 38.67 Ų; LogP 1.46) and the demonstrated capacity of pyridin-3-ylmethyl-containing compounds to engage kinase ATP-binding pockets with high affinity [1], 4-(pyridin-3-ylmethyl)pyrimidine represents a candidate building block for designing kinase-targeting warheads in antibody-drug conjugate (ADC) payloads or PROTAC degrader molecules. The methylene bridge provides a synthetically accessible attachment point for linker conjugation while preserving the hinge-binding geometry essential for target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyridin-3-ylmethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.